molecular formula C13H19N5O4 B14765242 n6-2-Propyl adenosine

n6-2-Propyl adenosine

Cat. No.: B14765242
M. Wt: 309.32 g/mol
InChI Key: LILZBBGKOTULGC-QYVSTXNMSA-N
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Description

N6-2-Propyl adenosine is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. This compound is characterized by the substitution of a propyl group at the N6 position of the adenosine molecule. Adenosine derivatives, including this compound, are of significant interest due to their potential therapeutic applications and their role in modulating various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-substituted adenosine derivatives, including N6-2-Propyl adenosine, typically involves the alkylation of adenosine. One common method involves the use of alkyl halides in the presence of a base. For example, the reaction of adenosine with 2-propyl bromide in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N6-2-Propyl adenosine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound oxide, while reduction can produce this compound alcohol.

Mechanism of Action

N6-2-Propyl adenosine exerts its effects primarily through its interaction with adenosine receptors, particularly the A1 and A2A receptors. These receptors are G protein-coupled receptors that mediate various physiological responses. Upon binding to these receptors, this compound can modulate intracellular signaling pathways, including the cyclic AMP (cAMP) pathway and the phosphatidylinositol pathway . This modulation can lead to effects such as vasodilation, anti-inflammatory responses, and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

    N6-Cyclopentyladenosine: Another adenosine derivative with a cyclopentyl group at the N6 position.

    N6-Benzyladenosine: Contains a benzyl group at the N6 position.

    N6-Phenyladenosine: Features a phenyl group at the N6 position.

Uniqueness

N6-2-Propyl adenosine is unique due to its specific substitution at the N6 position, which confers distinct pharmacological properties. Compared to other N6-substituted adenosine derivatives, this compound may exhibit different receptor selectivity and potency, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C13H19N5O4

Molecular Weight

309.32 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(propan-2-ylamino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C13H19N5O4/c1-6(2)17-11-8-12(15-4-14-11)18(5-16-8)13-10(21)9(20)7(3-19)22-13/h4-7,9-10,13,19-21H,3H2,1-2H3,(H,14,15,17)/t7-,9-,10-,13-/m1/s1

InChI Key

LILZBBGKOTULGC-QYVSTXNMSA-N

Isomeric SMILES

CC(C)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CC(C)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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